molecular formula C9H11N3O2S2 B2955685 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797792-55-2

1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2955685
CAS No.: 1797792-55-2
M. Wt: 257.33
InChI Key: XQYYILPWFBYTBO-UHFFFAOYSA-N
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Description

1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a sulfonamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

COX-2 Inhibition and Arthritis Treatment

  • 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This research led to the development of celecoxib, a drug used in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Anticancer Activities

  • Pyrazole-sulfonamide derivatives have shown promising antiproliferative activities against various cancer cell lines, including HeLa and C6 cell lines, suggesting potential applications in cancer therapy (Mert et al., 2014).
  • Certain derivatives of celecoxib, a molecule related to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Antimicrobial Properties

  • Novel heterocyclic compounds containing a sulfonamido moiety, derived from this compound, have been synthesized and shown to possess significant antibacterial activity, making them candidates for use as antibacterial agents (Azab et al., 2013).

Enzyme Inhibition

  • Pyrazoline benzensulfonamides, derived from this compound, have been shown to inhibit carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity. This suggests potential for therapeutic applications in conditions involving these enzymes (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-12-6-9(5-10-12)16(13,14)11-4-8-2-3-15-7-8/h2-3,5-7,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYYILPWFBYTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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